N-(Cyanomethyl)imidazo[1,2-a]pyridine-8-carboxamide
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Overview
Description
N-(Cyanomethyl)imidazo[1,2-a]pyridine-8-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the imidazo[1,2-a]pyridine family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)imidazo[1,2-a]pyridine-8-carboxamide typically involves a multi-step process. One common method includes the condensation reaction between 2-aminonicotinic acid and chloroacetaldehyde in an ethanol solvent, followed by further functionalization steps . The use of catalysts such as HATU and bases like DIPEA can enhance the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)imidazo[1,2-a]pyridine-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-(Cyanomethyl)imidazo[1,2-a]pyridine-8-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)imidazo[1,2-a]pyridine-8-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar biological activities.
Imidazo[1,2-a]pyridine derivatives: These include various substituted versions of the parent compound, each with unique properties and applications.
Uniqueness
N-(Cyanomethyl)imidazo[1,2-a]pyridine-8-carboxamide stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its cyanomethyl group, in particular, allows for versatile chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
N-(cyanomethyl)imidazo[1,2-a]pyridine-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-3-4-13-10(15)8-2-1-6-14-7-5-12-9(8)14/h1-2,5-7H,4H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVZZEAYUINXEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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